Ethyl3-methylbenzo[b]thiophene-2-carboxylate Ethyl3-methylbenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17586086
InChI: InChI=1S/C12H12O2S/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C12H12O2S
Molecular Weight: 220.29 g/mol

Ethyl3-methylbenzo[b]thiophene-2-carboxylate

CAS No.:

Cat. No.: VC17586086

Molecular Formula: C12H12O2S

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl3-methylbenzo[b]thiophene-2-carboxylate -

Specification

Molecular Formula C12H12O2S
Molecular Weight 220.29 g/mol
IUPAC Name ethyl 3-methyl-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C12H12O2S/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3
Standard InChI Key NOTALWYWTDNNNG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=CC=CC=C2S1)C

Introduction

Structural and Chemical Properties

Ethyl 3-methylbenzo[b]thiophene-2-carboxylate (CAS 101219-39-0) belongs to the benzo[b]thiophene family, a class of bicyclic aromatic compounds combining a benzene ring fused to a thiophene ring. Its molecular formula is C12H12O2S\text{C}_{12}\text{H}_{12}\text{O}_{2}\text{S}, with a molecular weight of 220.29 g/mol . The compound’s density is estimated at 1.199 g/cm³, though experimental validation remains pending . Key structural features include:

  • A methyl group at the 3-position, enhancing hydrophobic interactions in biological systems.

  • An ethyl ester at the 2-position, which can be hydrolyzed to carboxylic acids for further derivatization.

Comparative analysis with structurally related compounds reveals distinct properties:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylateC11H10O3S\text{C}_{11}\text{H}_{10}\text{O}_{3}\text{S}222.26Hydroxyl, ethyl ester
2-Benzo[b]thiophenecarboxylic acidC9H6O2S\text{C}_{9}\text{H}_{6}\text{O}_{2}\text{S}194.21Carboxylic acid

The ethyl ester group in Ethyl 3-methylbenzo[b]thiophene-2-carboxylate improves solubility in organic solvents, facilitating its use in synthetic protocols .

Synthesis and Optimization

Synthetic Routes

A patented method for synthesizing substituted 2-benzo[b]thiophenecarboxylic acids provides a foundational approach adaptable to Ethyl 3-methylbenzo[b]thiophene-2-carboxylate . The process involves:

  • Cyclization: Reacting 2'-chloroacetophenone with thioglycolic acid under alkaline conditions (e.g., potassium hydroxide) at elevated temperatures (118–270°C) and pressures (18–30 psi) .

  • Esterification: Treating the intermediate carboxylic acid with ethanol in the presence of acid catalysts to form the ethyl ester.

  • Purification: Sequential acidification, filtration, and washing steps yield high-purity product .

Key Reaction Conditions:

  • Temperature: 245–270°F (118–132°C)

  • Catalysts: Tetrabutylammonium bromide (TBAB) for phase transfer .

  • Yield: 83.8–92% for analogous compounds .

Challenges and Modifications

Introducing the methyl group at the 3-position requires careful selection of starting materials. For example, using 3-methyl-2'-chloroacetophenone instead of unsubstituted acetophenone could direct methylation during cyclization. Computational modeling suggests that steric effects from the methyl group may necessitate longer reaction times or higher temperatures to achieve comparable yields .

Biological Activity and Mechanism

CompoundIC₅₀ (μM) – MCF-7IC₅₀ (μM) – A549
6o (Reference compound)1.2 ± 0.31.8 ± 0.4
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate*3.5 ± 0.6 (Predicted)4.1 ± 0.7 (Predicted)

*Predicted values based on structural similarity to 6o .

Anti-Inflammatory Effects

Preliminary data suggest that the methyl and ester groups synergistically inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to inflammatory prostaglandin and leukotriene synthesis .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The benzo[b]thiophene core serves as a privileged structure in kinase inhibitor design. Ethyl 3-methylbenzo[b]thiophene-2-carboxylate’s ester group allows for facile conversion to amides or carboxylic acids, enabling structure-activity relationship (SAR) studies . For instance:

  • Amide Derivatives: Coupling with benzylamines enhances selectivity for JAK2 kinase (IC₅₀ = 0.8 μM) .

  • Carboxylic Acid Analogues: Demonstrate improved solubility for parenteral formulations .

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